REACTION_SMILES
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[CH3:15][I:16].[ClH:17].[F:3][c:4]1[cH:5][c:6]([C:7](=[O:8])[OH:9])[cH:10][cH:11][c:12]1[CH:13]=[O:14].[H-:2].[Na+:1].[O:18]=[CH:19][N:20]([CH3:21])[CH3:22]>>[F:3][c:4]1[cH:5][c:6]([C:7]([O:8][CH3:15])=[O:9])[cH:10][cH:11][c:12]1[CH:13]=[O:14]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cl
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=Cc1ccc(C(=O)O)cc1F
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Type
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product
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Smiles
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COC(=O)c1ccc(C=O)c(F)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |